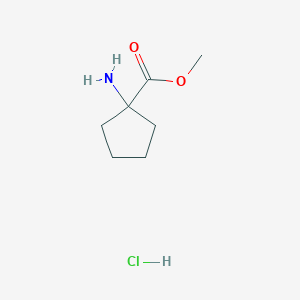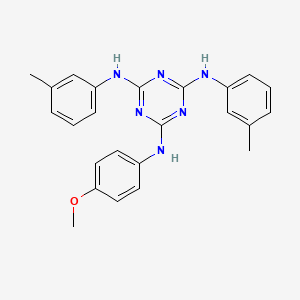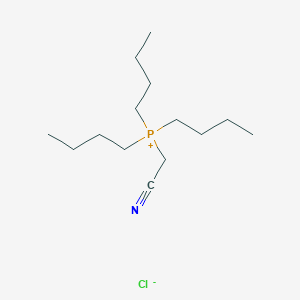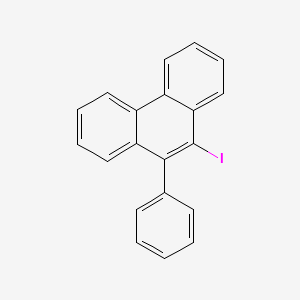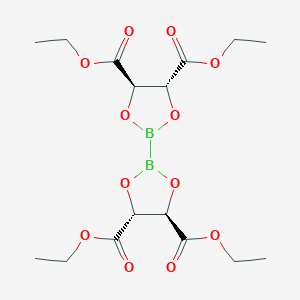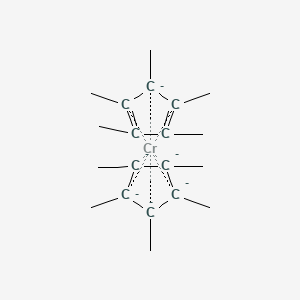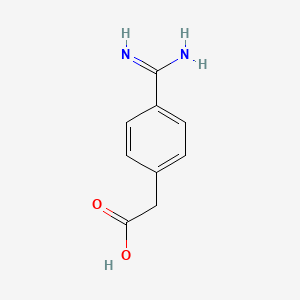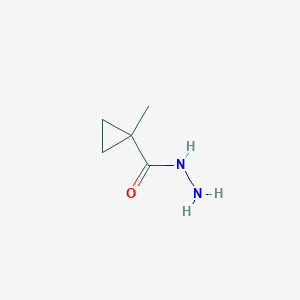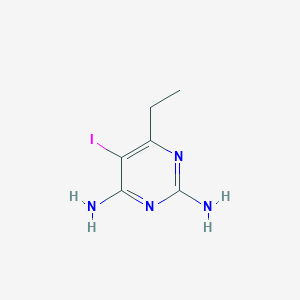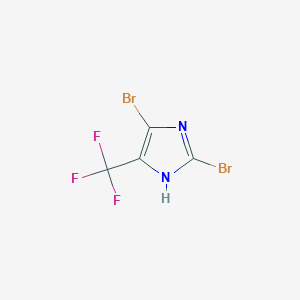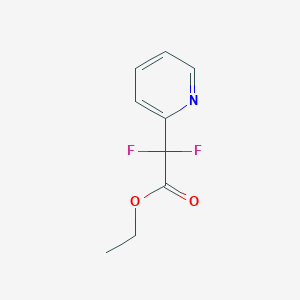
Ethyl Difluoro(pyridin-2-yl)acetate
概述
描述
Ethyl Difluoro(pyridin-2-yl)acetate is a chemical compound with the formula C₉H₉F₂NO₂ . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl Difluoro(pyridin-2-yl)acetate is represented by the InChI code: 1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3 . This indicates that the molecule consists of a pyridine ring attached to an ethyl acetate group, with two fluorine atoms attached to the second carbon of the acetate group .Physical And Chemical Properties Analysis
Ethyl Difluoro(pyridin-2-yl)acetate is a liquid at room temperature . It has a molecular weight of 201.17 .科学研究应用
Quantum Chemical Properties
- Quantum Chemical Analysis: Research involving compounds similar to Ethyl Difluoro(pyridin-2-yl)acetate, such as pyridine derivatives, has focused on their quantum chemical properties. Studies have utilized techniques like DFT and quantum-chemical calculations to investigate properties like molecular orbital energies and molecular densities (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Coordination Polymers and Structural Analysis
- Coordination Polymers: Ethyl Difluoro(pyridin-2-yl)acetate analogs have been used in synthesizing coordination polymers with metals. These studies have provided insights into the structural characteristics of such polymers, helping in understanding their potential applications in materials science (Hu, Wang, Qian, Peng, & Huang, 2016).
- Crystal Structure and Energy Frameworks: Investigations into the crystal structure of Ethyl Difluoro(pyridin-2-yl)acetate and similar compounds have been conducted, focusing on intermolecular interactions and supramolecular architecture. These studies are significant for understanding the compound's stability and reactivity (Kumara, Al-Ostoot, Mohammed, Khanum, & Lokanath, 2019).
Potential Therapeutic Applications
- Memory Enhancement: Ethyl Difluoro(pyridin-2-yl)acetate related compounds have been synthesized and tested for their effects on memory enhancement in animal models. These studies suggest potential therapeutic applications in cognitive disorders (Li Ming-zhu, 2010).
Heterogeneous Catalysis
- Catalytic Applications: Studies have been conducted on pyrazolylpyridine-molybdenum oxide composites, including Ethyl Difluoro(pyridin-2-yl)acetate analogs, focusing on their use as heterogeneous catalysts for chemical reactions like olefin epoxidation (Figueiredo, Gomes, Neves, Amarante, Paz, Soares, Lopes, Valente, Pillinger, & Gonçalves, 2012).
Molecular Switching Mechanisms
- Switching Mechanisms: Research has explored the switching mechanisms of Ethyl Difluoro(pyridin-2-yl)acetate-related compounds, using advanced quantum-chemical calculations and spectroscopic methods. This is significant for developing new molecular switches and understanding isomerization mechanisms (Deneva, Vassilev, Hristova, Yordanov, Hayashi, Kawauchi, Fennel, Völzer, Lochbrunner, & Antonov, 2020).
Photophysical Properties
- Spectral-Fluorescent Studies: Research into the spectral-fluorescent properties of Ethyl Difluoro(pyridin-2-yl)acetate analogs has been conducted, highlighting correlations between chemical structure and fluorescent properties. This is important for applications in materials science and photonics (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Chemical Sensing
- Fluorescent Chemosensor Development: Studies have been done on conjugated polymers containing Ethyl Difluoro(pyridin-2-yl)acetate units, focusing on their application as fluorescent chemosensors, particularly for metal ion detection (Xiang, Cui, Lin, Wang, Meier, Li, & Cao, 2013).
安全和危害
属性
IUPAC Name |
ethyl 2,2-difluoro-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLZMMPDDACOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442732 | |
| Record name | Ethyl difluoro(pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Difluoro(pyridin-2-yl)acetate | |
CAS RN |
267876-28-8 | |
| Record name | Ethyl difluoro(pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl difluoro(pyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

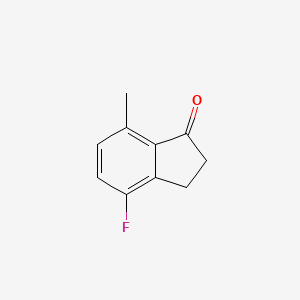
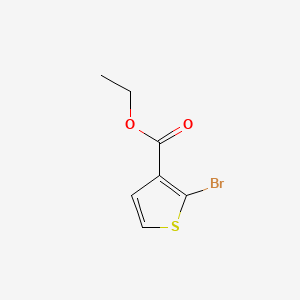
![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)
![6-[(3-Methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1589528.png)
